molecular formula C19H13F2N3O5 B2706690 N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-82-3

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2706690
CAS No.: 852365-82-3
M. Wt: 401.326
InChI Key: ZLLVMQMFMVWSBE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 3-nitrobenzyloxy substituent at the 1-position and a 3,4-difluorophenyl group on the carboxamide moiety. The dihydropyridine core provides a partially unsaturated heterocyclic structure, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)29-11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVMQMFMVWSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C17_{17}H15_{15}F2_{2}N3_{3}O4_{4}
  • Molecular Weight : 357.32 g/mol

The structure features a dihydropyridine core with a difluorophenyl group and a nitrobenzyl ether, contributing to its diverse biological activity.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Anticancer Activity :
    • The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerases, which are crucial for DNA replication and repair.
    • It may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • The compound has shown potential in inhibiting the release of pro-inflammatory cytokines (e.g., IL-6 and TNF-α), which are implicated in various inflammatory diseases.
    • It may also affect signaling pathways like NF-κB, reducing inflammation and associated tissue damage.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.2Topoisomerase II inhibition
Compound BHeLa (cervical cancer)3.8Apoptosis induction via caspase activation

These findings indicate that modifications to the core structure can enhance anticancer activity.

Anti-inflammatory Studies

In vitro studies using macrophage cell lines (J774A.1) showed that the compound significantly reduced LPS-induced cytokine expression:

TreatmentIL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
Control15001200
Compound X400300

This suggests that this compound may serve as a promising candidate for treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and bioavailability.
  • Nitro Group : The nitrobenzyl moiety contributes to increased potency against specific cancer types.
  • Dihydropyridine Core : Modifications to this core can lead to variations in enzyme inhibition profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core heterocycles, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyridine 3-Nitrobenzyloxy, 3,4-difluorophenyl C19H14F2N3O5 ~402 (estimated)
N-(3,4-Dimethoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Dihydropyridine 3-Fluorobenzyl, 3,4-dimethoxyphenyl C21H19FN2O4 382.39
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-... Tetrahydropyrimidine 3,4-Difluorophenyl, methoxymethyl, t-butyl, acetamidophenyl piperidinyl C35H42F2N4O5 ~660 (estimated)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine Adamantyl, pentyl C26H35N3O2 421.58

Key Differences and Implications

Naphthyridine derivatives (e.g., compound 67 ) feature an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.

Substituent Effects: 3-Nitrobenzyloxy vs. 3-Fluorobenzyl: The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to the electron-neutral fluorine in ’s compound. This may influence metabolic stability or reactivity in biological systems . 3,4-Difluorophenyl vs.

Physicochemical Properties :

  • The target’s estimated molecular weight (~402 g/mol) is lower than tetrahydropyrimidine derivatives (e.g., ~660 g/mol for compound 31 ), suggesting improved bioavailability.
  • Adamantyl-containing naphthyridines (e.g., compound 67 ) exhibit higher molecular weights (~421 g/mol) and significant steric hindrance, which may limit membrane permeability.

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